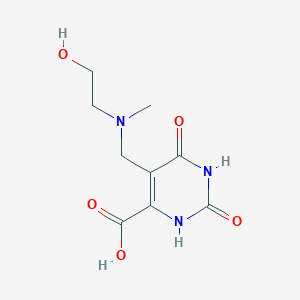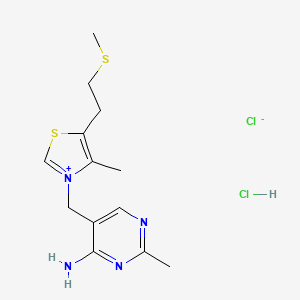
Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(2-(methylthio)ethyl)-, chloride, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolium ring, a pyrimidine moiety, and a methylthioethyl group. It is often used in research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride typically involves multiple steps. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methyl iodide, thioacetic acid, and various catalysts to facilitate the formation of the thiazolium ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methylthioethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Shares a similar thiazolium ring structure but differs in its biological role and applications.
Pyrithiamine: A thiamine analog with similar structural features but different biological activities.
Oxythiamine: Another thiamine analog with distinct chemical properties and uses.
Uniqueness
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific exploration.
Properties
CAS No. |
33071-34-0 |
|---|---|
Molecular Formula |
C13H20Cl2N4S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-methyl-5-[[4-methyl-5-(2-methylsulfanylethyl)-1,3-thiazol-3-ium-3-yl]methyl]pyrimidin-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C13H19N4S2.2ClH/c1-9-12(4-5-18-3)19-8-17(9)7-11-6-15-10(2)16-13(11)14;;/h6,8H,4-5,7H2,1-3H3,(H2,14,15,16);2*1H/q+1;;/p-1 |
InChI Key |
ZBXGMILJYIHDTH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCSC.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



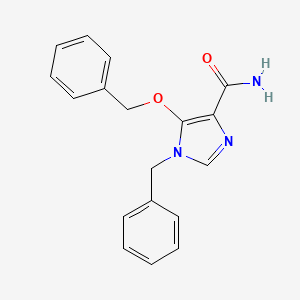
![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)
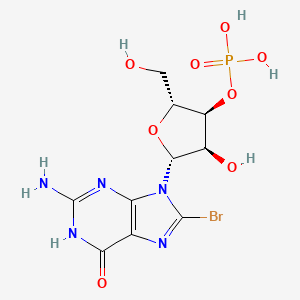
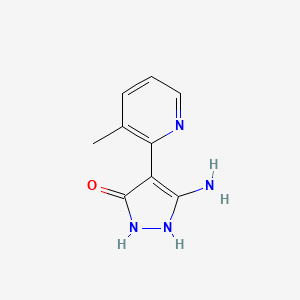


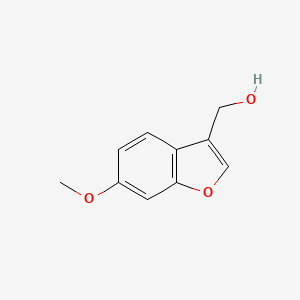

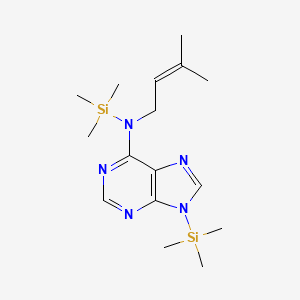
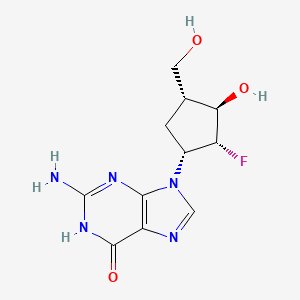
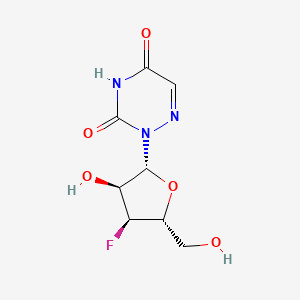
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B15215333.png)
